4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Description
This compound features a benzamide core substituted with a methoxy group at the para position. The benzamide is linked to a 1,2,4-thiadiazole ring, which is further connected to a 5-methyl-1-phenyl-1H-1,2,3-triazole moiety. Its molecular formula is C₁₉H₁₅N₇O₂S, with a molecular weight of 413.44 g/mol.
Properties
IUPAC Name |
4-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-6-4-3-5-7-14)17-20-19(28-23-17)21-18(26)13-8-10-15(27-2)11-9-13/h3-11H,1-2H3,(H,20,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHNKLDKKBTSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, particularly focusing on its antimicrobial, anticancer, and antiviral activities.
Chemical Structure
The compound consists of a benzamide core substituted with a methoxy group and a thiadiazole-triazole moiety. The structural complexity suggests multiple potential interactions with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to our compound. For instance:
- Mechanism of Action : The presence of the thiadiazole and triazole rings enhances the interaction with microbial enzymes and DNA synthesis pathways.
- In Vitro Studies : A study reported that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL . Although direct data on our compound is limited, similar structural analogs suggest promising antimicrobial potential.
Anticancer Activity
The anticancer properties of compounds containing thiadiazole and triazole moieties have been extensively studied:
- Cell Line Studies : Compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. For instance, imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated IC50 values in the nanomolar range against human cervical carcinoma (HeLa) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.86 |
| 2 | L1210 | 1.2 |
| 3 | FM3A | 4.0 |
Antiviral Activity
Emerging research indicates that compounds with similar scaffolds may possess antiviral properties:
- HIV Inhibition : Preliminary studies on triazole derivatives have shown promising results in inhibiting HIV replication in vitro. For example, compounds were tested against wild-type HIV-1 with effective concentrations as low as 0.24 nM .
Case Studies
A few notable case studies illustrate the biological activity of similar compounds:
- Antimicrobial Efficacy : In a comparative study of various thiadiazole derivatives against common pathogens, compounds with halogen substitutions exhibited enhanced antibacterial activity compared to non-halogenated versions .
- Cytotoxicity Profiles : A series of triazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the substituents significantly influenced their activity profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives, demonstrating their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Anticancer Properties
The anticancer potential of 4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide has been explored in several studies. For instance, a derivative of this compound was tested against human glioblastoma U251 cells and exhibited promising cytotoxic effects with an IC50 value in the low micromolar range . This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress.
Anticonvulsant Activity
Compounds featuring similar structural motifs have shown anticonvulsant activity. In a study involving thiazole derivatives, certain analogues demonstrated significant efficacy in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance anticonvulsant properties.
Synthesis and Screening
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Microwave-assisted synthesis methods have been employed to improve yields and reduce reaction times .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various derivatives revealed that those with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial activity. The results indicated a correlation between the electronic properties of substituents and biological efficacy .
- Cytotoxicity Assay : In vitro assays conducted on different cancer cell lines showed that the compound effectively inhibited cell proliferation. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .
Data Tables
| Activity | Tested Compound | IC50 (µM) | Target Cells |
|---|---|---|---|
| Antimicrobial | 4-methoxy-N-[3-(5-methyl-1-phenyl-triazol)] | 12.5 | S. aureus, E. coli |
| Anticancer | 4-methoxy-N-[3-(5-methyl-triazol)] | 15 | U251 glioblastoma |
| Anticonvulsant | Thiadiazole derivative | <20 | PTZ-induced seizures in mice |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
4-Chloro-N-[3-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)-1,2,4-Thiadiazol-5-yl]Benzamide (G193-0049)
- Structural Difference : The methoxy group (-OCH₃) is replaced with a chloro (-Cl) substituent.
- Properties :
- Molecular weight: 396.86 g/mol (vs. 413.44 for the target compound).
- LogP: 4.004 (indicating higher lipophilicity compared to the methoxy analog, which likely has a lower LogP due to the polar methoxy group).
- Solubility: LogSw = -4.61 (poor aqueous solubility, similar to the target compound).
- Pharmacological Relevance : Included in the Allosteric Kinases Inhibitors Library, suggesting kinase-targeted activity .
4-Methoxy-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Benzamide
- Structural Difference : Lacks the triazole moiety; the thiadiazole is directly substituted with a phenyl group.
- Properties :
Variations in the Heterocyclic Core
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide (CAS 2442597-65-9)
- Structural Difference : The thiadiazole ring contains a keto group (-O) instead of the triazole-linked side chain.
- Properties: Molecular formula: C₁₀H₉N₃O₃S (significantly smaller, molecular weight: 251.27 g/mol).
1-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-2-Phenoxyethan-1-one (Compound 10)
- Structural Difference: Contains a phenoxyacetyl group instead of the benzamide-thiadiazole system.
- Pharmacological Activity : Demonstrated superior antimicrobial activity against pathogens (e.g., Staphylococcus aureus) compared to reference drugs like ampicillin . This highlights the importance of the triazole ring in antimicrobial efficacy, a feature shared with the target compound.
Physicochemical and Pharmacokinetic Properties
- The triazole-thiadiazole combination increases molecular rigidity, which may favor target binding but limit bioavailability.
Q & A
Q. Methodological approaches :
- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., 5–10 mol% CuI) to identify optimal parameters .
- Continuous Flow Synthesis : Enhances reproducibility and reduces side reactions in thiadiazole cyclization steps .
- In-line Analytics : Use HPLC or FTIR for real-time monitoring of intermediate formation .
Contradictions : Higher temperatures (>80°C) may degrade the triazole ring in polar solvents, necessitating trade-offs between reaction speed and stability .
Advanced: How can contradictions in biological activity data across studies be resolved?
Q. Strategies include :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using docking simulations (e.g., AutoDock Vina) .
- Standardized Assays : Replicate studies under consistent conditions (e.g., cell line provenance, incubation time) to isolate variables .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify trends in IC variability .
Example : Discrepancies in anticancer efficacy may arise from differential solubility in assay media, addressed by using co-solvents like DMSO ≤0.1% .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Schrödinger Suite or MOE to model binding poses in enzyme active sites (e.g., triazole stacking with kinase ATP pockets) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .
Validation : Correlate computational binding energies (ΔG) with experimental IC values to refine models .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. The amide bond is prone to hydrolysis in acidic conditions .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) to assess esterase-mediated breakdown .
Design Adjustments : Use prodrug strategies (e.g., ester masking) or encapsulation in liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
